Gibberellin A34

Beschreibung

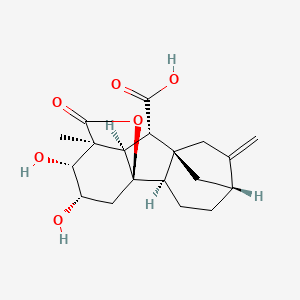

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZIQAJJXGRAJF-TXZPEUJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)C(=C)C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32630-92-5 | |

| Record name | Gibberellin A34 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32630-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Discovery of Gibberellin A34: A Technical Chronicle of a Plant Hormone's Unveiling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Gibberellin Saga - A Prelude to Discovery

The story of gibberellins is a testament to meticulous observation and scientific pursuit. It began not in a pristine laboratory, but in the rice paddies of Japan, where farmers observed the peculiar "bakanae" or "foolish seedling" disease. This condition caused rice plants to grow unnaturally tall and slender, only to become sterile.[1] It was the pioneering work of Japanese scientists that linked this phenomenon to a substance produced by the fungus Gibberella fujikuroi.[1] This initial breakthrough laid the groundwork for the discovery of a vast and complex family of plant hormones that regulate a myriad of developmental processes, including stem elongation, seed germination, and flowering.[2][3] The nomenclature of gibberellins (GAs) follows a chronological order of their discovery, with each new compound assigned a sequential number.[4] This guide delves into the historical and technical journey of the discovery of a specific member of this family: Gibberellin A34 (GA34).

The Unveiling of a Novel Gibberellin: The Calonyction aculeatum Investigation

The primary chapter in the history of this compound was written in the early 1970s by a team of Japanese researchers: N. Murofushi, T. Yokota, and N. Takahashi. Their investigation focused on the immature seeds of the evening-glory, Calonyction aculeatum, a plant species that proved to be a rich source of novel gibberellins.

The Source Material: A Strategic Choice

The selection of immature seeds as the source material was a strategic one. Rapidly developing tissues, such as young leaves, embryos, and immature seeds, are known to have higher concentrations of gibberellins.[2] This choice significantly increased the probability of isolating and identifying new and less abundant members of the gibberellin family.

A Laborious Extraction: Isolating Trace Amounts

The journey from plant material to a purified compound was an arduous one, demanding a multi-step extraction and purification protocol. The researchers started with a substantial quantity of plant material—23 kilograms of immature evening-glory seeds—to yield mere milligrams of the purified gibberellins. From this extensive effort, they successfully isolated 17 mg of Gibberellin A33 (GA33) and 12 mg of this compound (GA34).

The Methodical Path to Identification: A Step-by-Step Protocol

While the original publication provides a condensed overview of the methods, a plausible and detailed experimental protocol for the isolation and identification of this compound can be reconstructed based on established techniques for gibberellin analysis.[5][6][7][8][9]

Part 1: Extraction and Initial Purification

-

Homogenization and Extraction: The immature seeds of Calonyction aculeatum are homogenized in a solvent system, typically 80% methanol or acetone, to extract a broad range of compounds, including the gibberellins.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. The aqueous methanol extract is partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. The aqueous phase, containing the more polar gibberellins, is retained.

-

pH Adjustment and Acidic Extraction: The pH of the aqueous phase is adjusted to acidic conditions (pH 2.5-3.0) using an acid such as hydrochloric acid. This protonates the carboxylic acid functional group of the gibberellins, making them less polar. The acidified aqueous phase is then partitioned against a moderately polar organic solvent, such as ethyl acetate. The gibberellins preferentially move into the ethyl acetate phase.

-

Concentration: The ethyl acetate fraction is collected and concentrated under reduced pressure using a rotary evaporator to yield a crude acidic extract.

Part 2: Chromatographic Separation and Purification

-

Silica Gel Chromatography: The crude acidic extract is subjected to column chromatography using silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of n-hexane, ethyl acetate, and methanol. This step separates the gibberellins from other acidic compounds based on their polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions from the silica gel column showing gibberellin-like activity (determined by bioassay or preliminary analysis) are further purified using preparative TLC. This technique allows for the separation of closely related gibberellins.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC. This powerful technique separates compounds based on their hydrophobicity, yielding highly purified samples of individual gibberellins, including GA34.[10]

The Moment of Truth: Structural Elucidation

With a purified sample in hand, the next critical step was to determine the precise chemical structure of the newly isolated compound. Murofushi, Yokota, and Takahashi employed the cutting-edge analytical techniques of the time: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[6] For gibberellin analysis, a derivatization step is typically required to increase their volatility. The carboxylic acid and hydroxyl groups are converted to their methyl ester and trimethylsilyl (TMS) ether derivatives, respectively. The derivatized GA34 was then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each component. This mass spectrum serves as a molecular fingerprint, allowing for the determination of the molecular weight and structural features of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectrum, the researchers could piece together the connectivity of the atoms in the GA34 molecule, confirming its unique structure.

The Identity of this compound

Through the combined data from GC-MS and NMR, the structure of this compound was established.

| Property | Value |

| Molecular Formula | C19H24O6 |

| Molecular Weight | 348.39 g/mol |

| Key Structural Features | ent-gibberellane skeleton, hydroxyl groups, a carboxylic acid group, and a lactone ring. |

The Biological Significance of this compound

While the initial discovery focused on the isolation and structural elucidation of GA34, its specific biological role is part of the broader, complex picture of gibberellin function. Gibberellins are known to play crucial roles in:

-

Seed Germination: They promote the synthesis of enzymes that break down stored food reserves in the seed, providing energy for the growing embryo.[3][12]

-

Stem Elongation: Gibberellins stimulate cell division and elongation in the stem, leading to plant growth.[2][3]

-

Flowering and Fruit Development: They are involved in the transition from the vegetative to the reproductive phase and play a role in fruit set and growth.[2]

The specific activity and role of GA34 within this framework continue to be areas of research. Its presence in reproductive tissues like immature seeds suggests a role in seed development and germination.

Gibberellins in Other Species: The Case of Vicia faba

While the initial discovery of GA34 was in Calonyction aculeatum, subsequent research has identified a range of gibberellins in other plant species, including the faba bean (Vicia faba). Studies have shown the presence of various gibberellins in the immature seeds of Vicia faba, highlighting the widespread distribution of this class of hormones.[13] The application of gibberellins to Vicia faba has been shown to influence its growth and yield.[10][14][15][16]

The Gibberellin Biosynthesis Pathway: A Glimpse into the Molecular Machinery

The production of the diverse array of gibberellins in plants is a complex and tightly regulated biosynthetic pathway. This pathway starts from geranylgeranyl diphosphate (GGDP) and proceeds through a series of enzymatic steps to produce the various gibberellin structures.

Conclusion: A Legacy of Discovery

The discovery of this compound by Murofushi, Yokota, and Takahashi stands as a significant contribution to the field of plant biology. It exemplifies the rigorous process of natural product chemistry, from the careful selection of a biological source to the meticulous application of analytical techniques to unveil a new molecular entity. This discovery, along with the identification of numerous other gibberellins, has profoundly deepened our understanding of the intricate hormonal regulation that governs plant growth and development. The ongoing research into the specific roles of individual gibberellins like GA34 continues to provide valuable insights for agricultural and biotechnological applications, aiming to enhance crop productivity and resilience.

References

-

Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Gupta, R., & Chakrabarty, S. K. (2013). Gibberellic acid in plant: Still a mystery unresolved. Plant Signaling & Behavior, 8(9), e25537. [Link]

-

Hedden, P. (2020). The Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832–1849. [Link]

-

Gibberellin. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Sponsel, V. M., Gaskin, P., & MacMillan, J. (1979). The identification of gibberellins in immature seeds of Vicia faba, and some chemotaxonomic considerations. Planta, 146(1), 101–105. [Link]

-

Crozier, A., Kuo, C. C., Durley, R. C., & Pharis, R. P. (1970). The biological activities of 26 gibberellins in nine plant bioassays. Canadian Journal of Botany, 48(4), 867–877. [Link]

-

Morin, C., & Beral, V. (2011). Gibberellins in conifers, positively identified by GC-MS or LC-MS. ResearchGate. [Link]

-

MacMillan, J., Seaton, J. C., & Suter, P. J. (1962). Isolation and Structures of Gibberellins from Higher Plants. In Gibberellins (pp. 19–27). American Chemical Society. [Link]

-

(PDF) Effect of Gibberellic Acid on Growth , Yield, and Chemical Composition o Mays L.): A Review. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Faull, K. F., Coombe, B. G., & Paleg, L. G. (1974). Extraction and Characterization of Gibberellins from Hordeum vulgare L. Seedlings. Australian Journal of Plant Physiology, 1(2), 199-210. [Link]

-

Chen, Y., et al. (2012). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. Bio-protocol, 2(16), e232. [Link]

-

Foliar application of exogenous gibberellin or cytokinin mitigates salinity stress on faba bean (Vicia faba L.). (2024). Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 52(2), 13617. [Link]

-

Rodrigues, M. L., et al. (2017). Production, extraction and Purification of Gibberellic Acid by Solid State Fermentation Using Citric Pulp and Soy Husk. ResearchGate. [Link]

-

Koshioka, M., et al. (1982). Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates. Plant Physiology, 70(2), 398–406. [Link]

-

Ali, Z. M., & Abd-El-Haleem, S. H. (2020). Effect of Spraying with Gibberellic Acid on Growth and Yield of Three Cultivars of Broad Bean (Vicia faba L.). ResearchGate. [Link]

-

Conditions for identification of gibberellins by GC/MS. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Gibberellic acid. (n.d.). Magritek. Retrieved January 25, 2026, from [Link]

-

Effect of gibberellin on the use of reserve substances deposited in Vicia faba L. seeds at the phase of heterotrophic development under the conditions of photo- and skotomorphogenesis. (2019). Biologija, 65(2). [Link]

-

Extraction and evaluation of gibberellic acid from Pseudomonas sp.: Plant growth promoting rhizobacteria. (2017). Journal of Pharmacognosy and Phytochemistry, 6(6), 1335-1339. [Link]

-

Foliar application of exogenous gibberellin or cytokinin mitigates salinity stress on faba bean (Vicia faba L.). (2024). ResearchGate. [Link]

-

Murofushi, N., Yokota, T., & Takahashi, N. (1970). Isolation and Structures of Gibberellins From Immature Seeds of Calonyction Aculeatum. Agricultural and Biological Chemistry, 34(9), 1436-1438. [Link]

Sources

- 1. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantcelltechnology.com [plantcelltechnology.com]

- 4. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. researchgate.net [researchgate.net]

- 11. magritek.com [magritek.com]

- 12. Gibberellin - Wikipedia [en.wikipedia.org]

- 13. The identification of gibberellins in immature seeds of Vicia faba, and some chemotaxonomic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. notulaebotanicae.ro [notulaebotanicae.ro]

- 15. View of Effect of gibberellin on the use of reserve substances deposited in Vicia faba L. seeds at the phase of heterotrophic development under the conditions of photo- and skotomorphogenesis | Biologija [lmaleidykla.lt]

- 16. researchgate.net [researchgate.net]

The Deactivation Pathway of Bioactive Gibberellins: A Technical Guide to Gibberellin A34 Biosynthesis

Intended for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a critical class of phytohormones that regulate a wide array of developmental processes in plants, from seed germination to stem elongation and flowering. The bioactivity of GAs is tightly controlled through a delicate balance of biosynthesis and deactivation. This technical guide provides an in-depth exploration of the biosynthesis of Gibberellin A34 (GA34), a key catabolic product in the gibberellin deactivation pathway. We will delve into the enzymatic conversion of the bioactive GA4 to the inactive GA34, the genetic basis of this process, its regulation by internal and external cues, and detailed protocols for its study. Understanding this crucial deactivation step is paramount for manipulating plant growth and development for agricultural and biotechnological applications.

Introduction: The Significance of Gibberellin Deactivation

Gibberellins exert their profound influence on plant physiology at nanomolar concentrations. Consequently, the precise regulation of their endogenous levels is essential for normal growth and development. While the biosynthesis of active GAs, such as GA1 and GA4, has been extensively studied, the pathways that deactivate these potent molecules are equally important for maintaining hormonal homeostasis. The conversion of bioactive GAs into inactive forms is a primary mechanism for attenuating GA signaling. One of the major deactivation pathways involves the 2β-hydroxylation of C19-GAs, leading to the formation of biologically inactive catabolites. This guide focuses on the biosynthesis of GA34, the 2β-hydroxylated product of the bioactive GA4, a critical step in the attenuation of GA-mediated responses.

The Core Pathway: Conversion of GA4 to GA34

The biosynthesis of GA34 is a single-step enzymatic reaction that deactivates the potent, growth-promoting hormone GA4. This conversion is a cornerstone of GA catabolism, ensuring that GA signaling is transient and spatially controlled.

The Enzymatic Machinery: Gibberellin 2-oxidases (GA2ox)

The key enzymes responsible for the synthesis of GA34 are the Gibberellin 2-oxidases (GA2ox) . These enzymes belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. GA2ox enzymes catalyze the 2β-hydroxylation of their gibberellin substrates. Specifically, C19-GA2oxs act on bioactive C19-GAs like GA4 and their immediate precursors.[1] The 2β-hydroxylation of GA4 results in the formation of GA34, which is biologically inactive.[2]

The reaction can be summarized as follows:

GA4 + 2-oxoglutarate + O2 → GA34 + succinate + CO2

Genetic Locus in Model Organisms: The Arabidopsis thaliana Example

In the model plant Arabidopsis thaliana, the GA2ox enzyme family is encoded by a small gene family. Several members of this family have been shown to be involved in the deactivation of bioactive GAs. The genes primarily responsible for the conversion of GA4 to GA34 are the C19-GA2oxs. In Arabidopsis, this includes genes such as AtGA2ox1, AtGA2ox2, AtGA2ox3, AtGA2ox4, AtGA2ox6, and AtGA2ox8.[3][4] These genes exhibit distinct but often overlapping expression patterns, suggesting both redundancy and specific roles in regulating GA levels in different tissues and at different developmental stages.[5]

Regulation of this compound Biosynthesis

The cellular concentration of GA34 is not static; it is dynamically regulated by a complex interplay of developmental and environmental signals. This regulation primarily occurs at the transcriptional level of the GA2ox genes.

Feedback and Feed-forward Regulation

The gibberellin biosynthesis and catabolism pathways are tightly regulated by the levels of bioactive GAs themselves. High levels of bioactive GAs, such as GA4, induce the expression of GA2ox genes, leading to their own deactivation.[6] This is a classic example of a negative feedback loop . Conversely, low levels of bioactive GAs lead to the downregulation of GA2ox expression. This homeostatic mechanism ensures that GA levels are maintained within an optimal range.

The Central Role of DELLA Proteins

DELLA proteins are nuclear-localized proteins that act as key repressors of GA signaling.[7] In the absence of bioactive GAs, DELLA proteins are stable and repress GA-responsive genes. When bioactive GAs are present, they bind to their receptor, GID1, which then interacts with DELLA proteins, targeting them for degradation via the ubiquitin-proteasome pathway.[8]

DELLA proteins play a crucial role in regulating GA metabolism. They have been shown to directly or indirectly promote the expression of GA2ox genes.[9] Therefore, when GA levels are low, stable DELLA proteins upregulate GA deactivation, further reducing the levels of active GAs. This creates a robust system for controlling GA responses.

Crosstalk with Other Hormones: The Influence of Auxin

Plant hormonal signaling pathways are interconnected in a complex network. Auxin, another major plant hormone, has been shown to regulate the expression of several GA2ox genes.[6] In Arabidopsis roots, for instance, auxin promotes the expression of GA2OX6 and GA2OX8, leading to a reduction in bioactive GA levels and consequently inhibiting root cell elongation.[8] This crosstalk between auxin and gibberellin signaling pathways allows for the fine-tuning of plant growth and development in response to various stimuli.

Experimental Protocols for Studying GA34 Biosynthesis

To investigate the GA34 biosynthesis pathway, researchers typically employ a combination of molecular and analytical techniques. The following sections provide detailed, field-proven protocols for the quantification of GA34 and the analysis of GA2ox gene expression.

Quantification of Endogenous this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of phytohormones, including GA34.[10]

4.1.1. Sample Preparation and Extraction

-

Harvesting and Freezing: Harvest plant tissue (e.g., seedlings, leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.[11]

-

Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or a bead beater.

-

Extraction Solvent: Prepare an extraction solvent of 80% methanol containing an appropriate internal standard (e.g., deuterated GA34).

-

Extraction: Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg of tissue) and incubate at 4°C with shaking for at least 4 hours.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Re-extract the pellet with the same volume of extraction solvent for 1 hour and centrifuge again.

-

Pooling: Combine the supernatants.

4.1.2. Solid-Phase Extraction (SPE) for Purification

-

Evaporation: Evaporate the methanol from the combined supernatant under a stream of nitrogen gas or using a rotary evaporator.

-

Acidification: Adjust the pH of the remaining aqueous solution to 2.5-3.0 with 1 M HCl.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with methanol followed by acidified water (pH 2.5-3.0).

-

Sample Loading: Load the acidified extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove polar impurities.

-

Elution: Elute the gibberellins with 80% methanol.

-

Drying: Dry the eluate completely under nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

4.1.3. LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% formic acid) for separation.[13]

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for GA34 and the internal standard need to be optimized for the instrument used.

-

Quantification: Quantify GA34 by comparing the peak area of the endogenous GA34 to that of the internal standard.

| Parameter | Typical Value/Condition |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Instrument-dependent, requires optimization |

Analysis of GA2ox Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a powerful technique to measure the transcript levels of GA2ox genes, providing insights into the regulation of GA34 biosynthesis.[11]

4.2.1. RNA Extraction and cDNA Synthesis

-

RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). Ensure the RNA is of high quality (A260/280 ratio of ~2.0).

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.[3]

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14]

4.2.2. qRT-PCR Reaction

-

Primer Design: Design gene-specific primers for the GA2ox genes of interest and a suitable reference gene (e.g., Actin or Ubiquitin). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

-

Reaction Mix: Prepare the qRT-PCR reaction mix containing:

-

SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

-

Forward and reverse primers

-

cDNA template

-

Nuclease-free water

-

-

Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with a typical thermal profile:

-

Initial denaturation (e.g., 95°C for 5 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

Melt curve analysis (to verify the specificity of the amplification)[15]

-

4.2.3. Data Analysis

-

Relative Quantification: Calculate the relative expression of the target GA2ox genes using the 2-ΔΔCt method.[11] This method normalizes the expression of the target gene to that of a reference gene and compares the expression in a treatment group to a control group.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a critical control point in the regulation of plant growth and development. The GA2ox enzymes that catalyze this deactivation step are subject to intricate regulation by feedback mechanisms, developmental cues, and other hormonal pathways. The protocols outlined in this guide provide a robust framework for researchers to investigate this important metabolic process.

Future research in this area will likely focus on elucidating the precise roles of individual GA2ox gene family members, uncovering the upstream transcription factors that directly regulate their expression, and understanding how environmental signals are integrated into the GA deactivation pathway. A deeper understanding of GA34 biosynthesis will undoubtedly open new avenues for the genetic improvement of crop plants, enabling the development of varieties with enhanced yield, stress tolerance, and other desirable agronomic traits.

References

-

Sakamoto, T., Miura, K., Itoh, H., Tatsumi, T., Ueguchi-Tanaka, M., Ishiyama, K., ... & Matsuoka, M. (2004). Expression of a gibberellin 2-oxidase gene around the shoot apex is related to phase transition in rice. Plant Physiology, 134(4), 1642-1653. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, M., & Xu, X. (2022). Identification of GA2ox Family Genes and Expression Analysis under Gibberellin Treatment in Pineapple (Ananas comosus (L.) Merr.). International Journal of Molecular Sciences, 23(21), 13054. [Link]

-

Rieu, I., Eriksson, S., Powers, S. J., & Thomas, S. G. (2008). Genetic analysis reveals that C19-GA 2-oxidation is a major gibberellin inactivation pathway in Arabidopsis. The Plant Cell, 20(9), 2420-2436. [Link]

-

Löfke, C., Zwiewka, M., & Friml, J. (2013). Gibberellin-deactivating GA2OX enzymes act as a hub for auxin–gibberellin cross talk in Arabidopsis thaliana root growth regulation. Proceedings of the National Academy of Sciences, 110(40), 16321-16326. [Link]

-

Wang, F., Chen, J., Li, Y., Liu, H., Wang, Y., & Wu, J. (2021). Functional Analysis of the Gibberellin 2-oxidase Gene Family in Peach. Frontiers in Plant Science, 12, 638680. [Link]

-

Ge, L., Yong, J. W., Tan, S. N., Yang, X. H., & Ong, E. S. (2011). Determination of Gibberellin A3 residue in fruit samples by liquid chromatography-tandem mass spectrometry. Food chemistry, 125(3), 1135-1140. [Link]

-

Löfke, C., Zwiewka, M., & Friml, J. (2013). Gibberellin-deactivating GA2OX enzymes act as a hub for auxin–gibberellin cross talk in Arabidopsis thaliana root growth regulation. Proceedings of the National Academy of Sciences of the United States of America, 110(40), 16321–16326. [Link]

-

Frigerio, M., Alabadí, D., Pérez-Gómez, J., Blázquez, M. A., & García-Martínez, J. L. (2006). Transcriptional regulation of gibberellin metabolism genes by auxin signaling in Arabidopsis. Plant Physiology, 142(2), 553-563. [Link]

-

Lange, T., & Lange, M. J. (2024). Diversity of Gibberellin 2-oxidase genes in the barley genome offers opportunities for genetic improvement. bioRxiv, 2024-01. [Link]

-

Zentella, R., Zhang, Z. L., Park, M., Thomas, S. G., Endo, A., Murase, K., ... & Sun, T. P. (2007). Global analysis of DELLA direct targets in early gibberellin signaling in Arabidopsis. The Plant Cell, 19(10), 3037-3057. [Link]

-

Lee, D. J., & Zeevaart, J. A. (2005). Expression of gibberellin 2-oxidase 4 from Arabidopsis under the control of a senescence-associated promoter results in a dominant semi-dwarf plant with normal flowering. Plant molecular biology, 58(3), 339-350. [Link]

-

Yamaguchi, S. (2008). Gibberellin metabolism and its regulation. Annual review of plant biology, 59, 225-251. [Link]

-

Turečková, V., Novák, O., & Strnad, M. (2017). Validating a High-performance Liquid Chromatography method for the quantification of gibberellic acid in germinating maize seeds. Universitas Scientiarum, 22(1), 47-60. [Link]

-

Li, Y., Huang, H., Shi, Y., Huang, S., & Zhou, Y. (2022). Genome-Wide Identification, Evolution and Expression Analyses of GA2ox Gene Family in Brassica napus L. Plants, 11(22), 3099. [Link]

-

Cadoni, E., Deplano, S., Fadda, A., & Sanna, G. (2023). Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1. Molecules, 28(2), 529. [Link]

-

Lantz, S., De Vleesschauwer, M., Ke, S., Van der Straeten, D., & Vandepoele, K. (2019). GROWTH-REGULATING FACTORS Interact with DELLAs and Regulate Growth in Cold Stress. The Plant cell, 31(11), 2618–2638. [Link]

-

Czechowski, T., Stitt, M., Altmann, T., Udvardi, M. K., & Scheible, W. R. (2005). Genome-wide identification and testing of superior reference genes for transcript normalization in Arabidopsis. Plant physiology, 139(1), 5-17. [Link]

-

Sun, T. P., & Gubler, F. (2004). Gibberellin signaling: biosynthesis, catabolism, and response pathways. Annual review of plant biology, 55, 197-223. [Link]

-

Pan, X., Chen, Z., & Lu, X. (2008). Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(24), 2410–2414. [Link]

-

Liu, X., & Hou, X. (2018). Antagonistic regulation of ABA and GA in metabolism and signaling pathways. Frontiers in plant science, 9, 251. [Link]

-

Wang, Y., Li, K., & Li, X. (2021). The fundamental role of DELLA protein and regulatory mechanism during plant growth and development. International journal of molecular sciences, 22(24), 13447. [Link]

-

Rieu, I., Eriksson, S., Powers, S. J., & Thomas, S. G. (2008). Genetic analysis reveals that C19-GA 2-oxidation is a major gibberellin inactivation pathway in Arabidopsis. The Plant Cell, 20(9), 2420-2436. [Link]

-

Schnable, J. C. (n.d.). Quantitative RT-PCR Protocol (SYBR Green I). Schnable Lab. [Link]

-

Wang, Y., Li, M., Wang, Y., & Xu, X. (2022). The GA2ox Gene Family in Solanum pennellii: Genome-Wide Identification and Expression Analysis Under Salinity Stresses. Plants, 11(15), 1999. [Link]

-

Eriksson, S. (2005). The Role of Gibberellins in the Regulation of Arabidopsis Flowering Time. Doctoral dissertation, Swedish University of Agricultural Sciences. [Link]

-

Davière, J. M., & Achard, P. (2016). Regulation of the gibberellin pathway by auxin and DELLA proteins. Current Opinion in Plant Biology, 33, 44-50. [Link]

-

Bellieny-Rabelo, D., de Fátima Rosas-Cisneros, V., de Cássia Caldas, D., Molinari, H. B. C., & Nepomuceno, A. L. (2019). Hormone biosynthesis pathways. Some GA deactivation and signaling genes... ResearchGate. [Link]

-

Suksawat, F., & Sichaem, J. (2012). Determination of Gibberellin (GA3) in Liquid biofertilizers. KKU Research Journal (Graduate Studies), 12(2), 1-10. [Link]

Sources

- 1. Diversity of Gibberellin 2-oxidase genes in the barley genome offers opportunities for genetic improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genetic Analysis Reveals That C19-GA 2-Oxidation Is a Major Gibberellin Inactivation Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. Transcriptional Regulation of Gibberellin Metabolism Genes by Auxin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. notulaebotanicae.ro [notulaebotanicae.ro]

- 8. pnas.org [pnas.org]

- 9. Global Analysis of DELLA Direct Targets in Early Gibberellin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. revistas.javeriana.edu.co [revistas.javeriana.edu.co]

- 14. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Gibberellin A34: A Key Player in the Regulation of Plant Development

Abstract

Gibberellins (GAs) are a large family of diterpenoid phytohormones that are fundamental regulators of plant growth and development, influencing processes from seed germination to flowering and fruit set.[1] While a few GAs are biologically active, the majority are precursors or catabolites. This technical guide focuses on Gibberellin A34 (GA34), a prominent catabolite of the bioactive GA4.[2] The significance of GA34 in plant development is not derived from its own activity, but from its formation—a critical deactivation step that provides a precise mechanism for modulating the levels of active GA. By controlling the concentration of bioactive GAs, the pathway leading to GA34 is instrumental in fine-tuning developmental processes. This document provides an in-depth exploration of the GA metabolic grid, the functional implications of GA deactivation, and the state-of-the-art analytical methodologies for its study, designed for researchers and scientists in plant biology and agricultural development.

The Gibberellin Family: A Spectrum of Activity

The gibberellin family comprises over 130 identified members, all sharing the characteristic ent-gibberellane ring structure.[3] Despite this structural similarity, biological activity is restricted to a select few. In higher plants, the primary bioactive GAs are GA1 and GA4, which function as signaling molecules.[4] The remaining GAs are either biosynthetic intermediates on the path to creating active forms or are inactivated catabolites.

This compound belongs to the latter category. It is the direct product of the deactivation of GA4 through 2β-hydroxylation.[2] This conversion is not a peripheral metabolic event; it is a principal control point for GA homeostasis.[5] Therefore, to understand the role of GA34 is to understand the regulation of GA signaling itself. The concentration of GA34 within a plant tissue serves as a direct proxy for the rate of GA4 deactivation, providing a quantitative measure of how the plant is attenuating GA-mediated growth signals.

The Gibberellin Metabolic Pathway: A Balance of Activation and Deactivation

The biosynthesis of gibberellins is a complex, multi-stage process that occurs across three cellular compartments: the plastid, the endoplasmic reticulum, and the cytoplasm.[6] The pathway begins with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP) in plastids.[2] Following transport to the endoplasmic reticulum, ent-kaurene is oxidized to GA12. The final, crucial steps occur in the cytoplasm, where GA12 is converted into the various GA species.

The regulation of plant development is largely determined by the final steps of this pathway, which control the pool of bioactive GAs. The key enzymes responsible are GA 20-oxidases (GA20ox), GA 3-oxidases (GA3ox), and GA 2-oxidases (GA2ox).

-

Activation: GA3ox enzymes catalyze the final step in the biosynthesis of active GAs, such as the conversion of GA9 to the highly bioactive GA4.

-

Deactivation: GA2ox enzymes act as the primary "off-switch" for GA signaling.[7] They catalyze the 2β-hydroxylation of both active GAs and their immediate precursors.[8] Specifically, GA2ox converts GA4 into the biologically inactive GA34, effectively removing it from the signaling pool.[2]

This balance between GA3ox and GA2ox activity is paramount for normal plant development. The expression of the genes encoding these enzymes is tightly regulated by developmental cues (e.g., age of the tissue) and environmental signals (e.g., light, temperature), allowing the plant to precisely control growth and developmental transitions.[9]

Caption: Late-stage GA metabolic pathway showing activation of GA9 to GA4 and its subsequent deactivation to GA34 or use in signaling.

Functional Significance of GA4 Deactivation to GA34

The core mechanism of GA signaling involves the GA receptor GID1 and a family of transcriptional regulators known as DELLA proteins.[10] In the absence of active GA, DELLA proteins accumulate and actively repress growth-related gene expression.[11] When bioactive GA4 binds to the GID1 receptor, this complex then targets DELLA proteins for degradation via the ubiquitin-proteasome pathway, thus relieving the repression and promoting growth.[11]

The conversion of GA4 to GA34 is a direct and irreversible mechanism to terminate this signal. By reducing the concentration of GA4, GA2ox enzymes allow DELLA proteins to re-accumulate and put a brake on growth. This regulatory control is vital for numerous aspects of plant life.

| Developmental Process | Impact of High GA2ox Activity (Increased GA34) | Impact of Low GA2ox Activity (Decreased GA34) |

| Stem Elongation | Reduced internode elongation, leading to a dwarf or semi-dwarf phenotype.[12] | Increased stem elongation, potentially leading to lodging in crops.[9] |

| Seed Germination | Promotion of dormancy; inhibition of germination.[13] | Promotion of germination, breaking dormancy. |

| Flowering Time | Delayed transition from vegetative to reproductive growth. | Accelerated flowering time. |

| Root Growth | Can promote root cell elongation by modulating local GA levels.[9] | Inhibited root growth due to supra-optimal GA levels.[9] |

The manipulation of GA2ox gene expression has become a significant target for crop improvement. Unlike the "Green Revolution" genes that often targeted GA biosynthesis and had some negative effects on grain weight, modulating GA deactivation via GA2ox genes can offer a more nuanced approach to creating semi-dwarf varieties without compromising yield.[7]

Methodologies for the Analysis of this compound

The quantitative analysis of GAs is analytically challenging due to their low endogenous concentrations (ng/g fresh weight or lower) and the complexity of the plant matrix.[14] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for accurate and sensitive quantification.[15][16]

Protocol: Quantification of GA34 by LC-MS/MS

This protocol provides a validated workflow for the simultaneous quantification of GA34 and other related gibberellins. The central principle of this method is stable isotope dilution, where a known quantity of a labeled internal standard (e.g., deuterium-labeled GA34) is added at the start of the extraction.

1. Sample Preparation and Extraction:

- Rationale: To accurately quantify endogenous GAs, it is critical to prevent their enzymatic degradation and to account for losses during sample preparation.

- Steps:

- Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen.

- Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

- Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol, 1% acetic acid) containing a known amount of deuterated internal standards (e.g., [²H₂]GA34, [²H₂]GA4).

- Incubate at 4°C for at least 1 hour with gentle agitation.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification:

- Rationale: Plant extracts contain numerous compounds (pigments, lipids, secondary metabolites) that can interfere with LC-MS/MS analysis. SPE is a critical cleanup step to isolate the acidic phytohormones from this complex matrix.[17]

- Steps:

- Condition a mixed-mode reverse-phase/anion-exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of the extraction solvent.

- Load the supernatant from Step 1.6 onto the cartridge.

- Wash the cartridge with 1 mL of 1% ammonium hydroxide to remove neutral and basic interferents.

- Wash the cartridge with 1 mL of methanol to remove lipids and pigments.

- Elute the gibberellins with 1 mL of methanol containing 1% acetic acid.

- Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.

3. LC-MS/MS Analysis:

- Rationale: LC separates the different GAs based on their physicochemical properties before they enter the mass spectrometer. The MS/MS provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for each analyte and its internal standard.

- Steps:

- Reconstitute the dried sample in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 10% acetonitrile, 0.1% formic acid).

- Inject the sample onto a C18 reverse-phase LC column.

- Separate the GAs using a gradient elution program (e.g., from 10% to 90% acetonitrile with 0.1% formic acid over 15 minutes).

- Analyze the column effluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set specific MRM transitions for GA34 (e.g., m/z 363 -> 319) and its corresponding internal standard.

- Quantify the endogenous GA34 by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.[18]

start [label="Plant Tissue\n(+ Labeled Standards)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

homogenize [label="1. Homogenization\n& Extraction"];

purify [label="2. Solid-Phase\nExtraction (SPE)"];

separate [label="3. LC Separation\n(C18 Column)"];

detect [label="4. MS/MS Detection\n(MRM)"];

quantify [label="5. Quantification\n(Isotope Dilution)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> homogenize;

homogenize -> purify;

purify -> separate;

separate -> detect;

detect -> quantify;

}

Caption: A streamlined workflow for the quantification of this compound using LC-MS/MS with internal standards.

Conclusion and Future Directions

This compound is a pivotal component in the intricate network that governs plant development. Its role is not one of direct action but of regulation through inaction. The enzymatic conversion of bioactive GA4 to the inert GA34 provides a rapid and precise mechanism for plants to attenuate growth signals in response to internal and external cues. Understanding the dynamics of this deactivation pathway is therefore essential for a complete picture of hormonal growth regulation.

Future research will likely focus on the targeted manipulation of GA2ox genes to enhance desirable agronomic traits, such as improved stress tolerance and increased yield, without the pleiotropic effects sometimes associated with modifying biosynthesis genes. Furthermore, elucidating the complex crosstalk between the GA deactivation pathway and other hormonal signaling networks, such as those for auxin and abscisic acid, will provide deeper insights into the integrated control of plant architecture and physiology.

References

-

BYJU'S. (2020, September 12). Gibberellins. Retrieved from [Link]

-

Richards, S. E., King, K. E., & Harberd, N. P. (2001). Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. The Plant Cell, 13(7), 1453–1463. Retrieved from [Link]

-

Lange, M. J., & Lange, T. (2016). Expression of genes involved in GA biosynthesis and catabolism in SEN1. ResearchGate. Retrieved from [Link]

-

Rizza, A., Walz, F., & Ljung, K. (2021). Gibberellin-deactivating GA2OX enzymes act as a hub for auxin–gibberellin cross talk in Arabidopsis thaliana root growth regulation. Proceedings of the National Academy of Sciences, 118(23), e2024103118. Retrieved from [Link]

-

Olszewski, N., Sun, T. P., & Gubler, F. (2002). Plant Development and Crop Yield: The Role of Gibberellins. The Plant Cell, 14(suppl 1), S61–S80. Retrieved from [Link]

-

OMEX Canada. (2024, April 22). Gibberellins Role - Growth & Development. Retrieved from [Link]

-

Li, J., et al. (2022). Identification of GA2ox Family Genes and Expression Analysis under Gibberellin Treatment in Pineapple (Ananas comosus (L.) Merr.). MDPI. Retrieved from [Link]

-

Li, X., et al. (2021). Functional Analysis of the Gibberellin 2-oxidase Gene Family in Peach. Frontiers in Plant Science, 12, 628929. Retrieved from [Link]

-

IGNOU. (n.d.). Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role. eGyanKosh. Retrieved from [Link]

-

Shomu's Biology. (2021, September 2). Gibberellin biosynthesis pathway. YouTube. Retrieved from [Link]

-

LibreTexts Biology. (2021, January 4). 4.4.3: Gibberellins. Retrieved from [Link]

-

Bio-Resource. (2024, March 3). Gibberellin (GA): Discovery, Structure and Biosynthesis. YouTube. Retrieved from [Link]

-

Itoh, H., et al. (2002). The gibberellin signalling pathway is regulated by the appearance and disappearance of SLENDER RICE1 in nuclei. The Plant Cell, 14(1), 57-70. Retrieved from [Link]

-

Pan, C., et al. (2017). Progress and development of analytical methods for gibberellins. Journal of Separation Science, 40(1), 346-360. Retrieved from [Link]

-

Suwannasom, P., et al. (n.d.). Determination of Gibberellin (GA3) in Liquid biofertilizers. KKU Research. Retrieved from [Link]

-

Schwechheimer, C. (2012). Gibberellin Signaling in Plants – The Extended Version. Frontiers in Plant Science, 2, 107. Retrieved from [Link]

-

He, J., et al. (2024). Diversity of Gibberellin 2-oxidase genes in the barley genome offers opportunities for genetic improvement. Plant Communications, 5(2), 100685. Retrieved from [Link]

-

Seo, M., & Marion-Poll, A. (2011). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. Methods in Molecular Biology, 728, 41-49. Retrieved from [Link]

-

Kaufman, P. B., et al. (1981). Analysis of Native Gibberellins in the Internode, Nodes, Leaves, and Inflorescence of Developing Avena Plants. Plant Physiology, 68(1), 131–134. Retrieved from [Link]

-

Sun, T. P. (2001). Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. ResearchGate. Retrieved from [Link]

-

Rios, J. J., et al. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Analytical Chemistry, 5, 846-854. Retrieved from [Link]

-

Téllez-Vargas, J., et al. (2021). Validating a High-performance Liquid Chromatography method for the quantification of gibberellic acid in germinating maize seeds. Universitas Scientiarum, 26(2), 209-227. Retrieved from [Link]

Sources

- 1. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantcelltechnology.com [plantcelltechnology.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Functional Analysis of the Gibberellin 2-oxidase Gene Family in Peach [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Diversity of Gibberellin 2-oxidase genes in the barley genome offers opportunities for genetic improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 11. Gibberellin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 18. revistas.javeriana.edu.co [revistas.javeriana.edu.co]

An In-depth Technical Guide to the Natural Occurrence and Analysis of Gibberellin A34

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of Gibberellin A34 (GA34), focusing on its metabolic origin, natural distribution in plant species, physiological significance as a key catabolite, and the rigorous analytical methodologies required for its quantification.

Abstract

Gibberellins (GAs) are a large class of diterpenoid phytohormones that are critical for regulating plant growth and development, including seed germination, stem elongation, and flowering.[1] The physiological activity of GAs is determined by the precise concentration of their bioactive forms, such as GA4. Plants maintain hormonal balance, or homeostasis, through a dynamic interplay of biosynthesis and deactivation.[2] this compound (GA34) is a biologically inactive catabolite formed via the 2β-hydroxylation of the bioactive GA4.[3][4] This conversion, catalyzed by GA 2-oxidase enzymes, represents a terminal and irreversible step in the GA signaling pathway, serving as a primary mechanism to attenuate GA responses.[5] Understanding the occurrence and levels of GA34 is therefore essential for elucidating the intricate control of plant development. This guide details the metabolic context of GA34, its documented presence in plant tissues, and provides a validated protocol for its accurate quantification.

Introduction to Gibberellin Homeostasis

The regulation of plant architecture and developmental transitions is fundamentally linked to the concentration of bioactive gibberellins at specific sites of action.[6] Plants employ a sophisticated system of feedback and feedforward regulation to maintain appropriate GA levels.[7] When bioactive GAs accumulate, they not only promote growth but also upregulate the expression of genes encoding GA deactivating enzymes, such as GA 2-oxidases.[5] This feedback mechanism ensures that the hormonal signal is transient and precisely controlled, preventing excessive growth. The formation of inactive GAs, such as GA34, is not a passive process but a highly regulated and physiologically crucial component of this homeostatic system.

The GA Metabolic Grid: Central Role of the GA 2-oxidase Pathway

Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a complex series of reactions catalyzed by terpene synthases, cytochrome P450 monooxygenases, and 2-oxoglutarate-dependent dioxygenases (2ODDs).[2] In many plant species, including the model organism Arabidopsis thaliana, the major bioactive form is GA4, which is produced from its precursor GA9 by the action of a GA 3-oxidase (GA3ox).[4][8]

The biological activity of GA4 is terminated by GA 2-oxidases (GA2ox), which introduce a hydroxyl group at the C-2β position, converting GA4 into the inactive GA34.[3] This 2β-hydroxylation is a key catabolic event that prevents GA4 from binding to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), thereby shutting down the signaling cascade.[9]

Sources

- 1. Frontiers | Expression Patterns of Key Hormones Related to Pea (Pisum sativum L.) Embryo Physiological Maturity Shift in Response to Accelerated Growth Conditions [frontiersin.org]

- 2. The GA2ox Gene Family in Solanum pennellii: Genome-Wide Identification and Expression Analysis Under Salinity Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GA4 Is the Active Gibberellin in the Regulation of LEAFY Transcription and Arabidopsis Floral Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Analysis of the Gibberellin 2-oxidase Gene Family in Peach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L [frontiersin.org]

- 7. Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of a Gibberellin 2-Oxidase Gene around the Shoot Apex Is Related to Phase Transition in Rice - PMC [pmc.ncbi.nlm.nih.gov]

Gibberellin A34: An In-depth Technical Guide to a Deactivated Metabolite

A Senior Application Scientist's Perspective on Gibberellin Metabolism, Signaling, and Analysis

Foreword: Re-evaluating the Role of Gibberellin A34

In the intricate world of phytohormone signaling, precision is paramount. The classification of a molecule as a bioactive hormone versus an inactive metabolite dictates its relevance in research and its potential application in agricultural or pharmaceutical development. This guide addresses a common point of confusion surrounding this compound (GA34). While structurally related to the potent, growth-promoting gibberellins, the scientific consensus, supported by extensive metabolic and signaling studies, identifies GA34 not as a bioactive hormone, but as a key catabolite, a product of hormonal deactivation.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a superficial description to provide a deep, mechanistic understanding of GA34's place within the gibberellin (GA) metabolic network. We will explore the causality behind its inactivity, detail the experimental protocols that validate this classification, and offer insights into the broader system of GA homeostasis. By understanding the "why" behind GA34's function, researchers can design more precise experiments and avoid the misinterpretation of data that can arise from treating this molecule as a primary signaling agent.

The Gibberellin Metabolic Grid: Locating GA34 in the Pathway

Gibberellins comprise a large family of tetracyclic diterpenoid acids, with over 130 members identified. However, only a select few, such as GA1, GA3, GA4, and GA7, are recognized as biologically active hormones that regulate critical developmental processes like stem elongation, seed germination, and flowering.[1][2] The concentration of these bioactive GAs is meticulously controlled through a balance of biosynthesis and catabolism.

GA34 exists at the terminus of a specific branch of this metabolic grid—the deactivation pathway for GA4, one of the most potent bioactive gibberellins in many plant species.[3][4] The conversion of GA4 to GA34 is not a step in a biosynthetic cascade leading to an active compound; rather, it is an irreversible inactivation step. This process is crucial for attenuating GA signaling and maintaining hormonal homeostasis within the plant.

The key enzymatic step is 2β-hydroxylation, catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox).[5] These enzymes specifically add a hydroxyl group to the second carbon of the GA backbone. This seemingly minor structural modification has profound consequences for the molecule's biological activity, as we will explore in the signaling section.

Below is a diagram illustrating the final steps in the biosynthesis of the bioactive GA4 and its subsequent deactivation to the inactive GA34.

Caption: Simplified pathway showing the final steps of bioactive GA4 synthesis and its inactivation to GA34.

The Structural Basis of Inactivity: Why GA34 Fails to Signal

The bioactivity of a gibberellin is fundamentally determined by its three-dimensional shape and its ability to bind to its specific nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[6][7] This binding event is the critical first step in a signaling cascade that leads to the degradation of growth-repressing DELLA proteins, thereby promoting plant growth.[6][8]

The key structural features required for a gibberellin to be bioactive include a C-7 carboxyl group and a lactone bridge between C-4 and C-10. While both GA4 and GA34 possess these features, the addition of the 2β-hydroxyl group in GA34 sterically hinders its ability to fit into the binding pocket of the GID1 receptor.[9] This prevents the formation of the crucial GID1-GA-DELLA complex, leaving the DELLA repressors intact and the GA signaling pathway dormant.

| Feature | Gibberellin A4 (GA4) | This compound (GA34) | Significance for Bioactivity |

| Chemical Formula | C₁₉H₂₂O₅ | C₁₉H₂₂O₆ | The extra oxygen atom in GA34 is from the deactivating hydroxyl group. |

| Hydroxyl Group at C-3β | Present | Present | A key feature for bioactivity. |

| Lactone Bridge (C4-C10) | Present | Present | Essential for proper molecular conformation. |

| Hydroxyl Group at C-2β | Absent | Present | This addition is the primary reason for the loss of bioactivity as it prevents GID1 receptor binding. |

| Biological Activity | High | Inactive | GA4 promotes growth; GA34 does not. |

Table 1: Structural and Functional Comparison of GA4 and GA34.

The following diagram illustrates the canonical GA signaling pathway and highlights why the inability of GA34 to bind to GID1 halts the entire process.

Caption: The GA signaling cascade is initiated by the binding of a bioactive GA to the GID1 receptor, leading to DELLA protein degradation. GA34 cannot initiate this cascade.

Experimental Validation: Methodologies for Assessing GA Bioactivity and Quantification

Scientific integrity demands that claims of bioactivity (or lack thereof) are substantiated by rigorous experimental data. In the field of gibberellin research, two primary methodologies are employed: biological assays to measure physiological responses and analytical chemistry techniques for precise quantification.

The Dwarf Rice Bioassay: A Self-Validating System for Bioactivity

The 'Tan-ginbozu' dwarf rice (Oryza sativa L.) bioassay is a classic and highly reliable method for determining the biological activity of gibberellins.[2][10] This rice cultivar is a GA-deficient mutant, meaning it has a dwarfed phenotype due to its inability to produce sufficient bioactive GAs.[10] When treated with an exogenous source of active GA, it exhibits a dose-dependent increase in the length of its second leaf sheath. This provides a clear and measurable output for bioactivity. Conversely, inactive compounds like GA34 will elicit no significant growth response.

-

Seed Sterilization and Germination:

-

Surface sterilize 'Tan-ginbozu' rice seeds with 70% ethanol for 1 minute, followed by a 2% sodium hypochlorite solution for 30 minutes.

-

Rinse thoroughly with sterile distilled water (5-7 times).

-

Place seeds on sterile, moist filter paper in a petri dish and incubate at 30-32°C in the dark for 48 hours to induce uniform germination.

-

-

Seedling Culture:

-

Select uniformly germinated seeds and place them on a net floated on a container of sterile distilled water or a nutrient solution.

-

Grow the seedlings under controlled conditions (e.g., 30°C, continuous light) for approximately 2-3 days until the second leaf sheath begins to emerge.

-

-

Application of Test Compounds:

-

Prepare a dilution series of the test compounds (e.g., GA4 and GA34) and a positive control (e.g., GA3) in a suitable solvent (e.g., 0.05% Tween 20 in water). Concentrations typically range from 10⁻⁹ to 10⁻⁵ M.

-

Apply a small, precise volume (e.g., 1 µL) of each solution to the junction between the coleoptile and the first leaf of each seedling (the "microdrop method").[2]

-

Include a mock-treated control group (solvent only).

-

-

Measurement and Data Analysis:

-

Return the seedlings to the controlled growth environment for a defined period (typically 3-4 days).

-

Measure the length of the second leaf sheath from the coleoptilar node to the ligule of the second leaf.

-

Plot the mean leaf sheath length against the logarithm of the GA concentration. A dose-response curve will be generated for bioactive compounds, while inactive compounds will show no significant increase in sheath length compared to the mock control.

-

LC-MS/MS Analysis: Accurate Quantification of GA4 and GA34

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of phytohormones from complex plant matrices.[11][12] This technique allows for the separation, identification, and measurement of GA4 and GA34, providing a quantitative snapshot of the metabolic flux from active hormone to inactive catabolite.

Caption: A typical workflow for the extraction and analysis of gibberellins from plant tissue using LC-MS/MS.

-

Sample Preparation:

-

Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[12]

-

-

Extraction:

-

To the frozen powder, add 1.0 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water).[3]

-

Crucially, add a known amount of isotopically labeled internal standards (e.g., [²H₂]GA4 and [²H₂]GA34) at this stage to correct for sample loss during processing and to account for matrix effects.

-

Vortex vigorously and incubate at 4°C with shaking for at least 1 hour (overnight is common).

-

-

Purification:

-

Centrifuge the extract at high speed (e.g., 13,000 rpm) at 4°C for 10-15 minutes.[3]

-

Carefully transfer the supernatant to a new tube.

-

For complex matrices, a Solid Phase Extraction (SPE) step is essential. Condition a C18 SPE cartridge, load the supernatant, wash with a weak solvent to remove polar interferences, and then elute the gibberellins with a stronger solvent like methanol or acetonitrile.

-

-

Concentration and Analysis:

-

Evaporate the purified eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis. The system will be configured to specifically detect and quantify the mass transitions for GA4, GA34, and their respective internal standards.

-

Conclusion: The Importance of Accurate Hormonal Classification

For researchers in plant science and drug discovery, this distinction is not merely semantic. Treating GA34 as an active compound could lead to flawed experimental design, misinterpretation of results, and wasted resources. Conversely, understanding its role as a marker of GA deactivation can provide valuable insights into the regulation of hormonal homeostasis in response to developmental or environmental cues. By adhering to the principles of scientific integrity and employing the validated methodologies outlined herein, the scientific community can continue to build an accurate and functional model of plant hormone biology.

References

-

The Pharma Innovation Journal. (2018). Effect of different kinds of gibberellin on temperate fruit crops: A review. The Pharma Innovation Journal. [Link]

-

ResearchGate. (2021). Schematic Diagram of GA Metabolism and Response Pathways. ResearchGate. [Link]

-

Itoh, H., Ueguchi-Tanaka, M., Sakamoto, T., Kayano, T., Tanaka, H., Ashikari, M., & Matsuoka, M. (2005). A rice semi-dwarf gene, Tan-Ginbozu (D35), encodes the gibberellin biosynthesis enzyme, ent-kaurene oxidase. Plant Molecular Biology, 58(4), 533–545. [Link]

-

Murakami, Y. (1968). New Rice Seedling Test for Gibberellins―Microdrop Method. JARQ, 3(2), 23-27. [Link]

-

SciRP.org. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. SciRP.org. [Link]

-

Frontiers in Plant Science. (2012). Gibberellin Signaling in Plants – The Extended Version. Frontiers in Plant Science. [Link]

-

MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL: Extraction of phytohormones for subsequent LC/MS/MS analysis. Michigan State University. [Link]

-

ResearchGate. (2020). Diagram of the pattern of gibberellin biosynthesis and signaling pathways. ResearchGate. [Link]

-

Eriksson, S., Böhlenius, H., Moritz, T., & Nilsson, O. (2006). GA4 Is the Active Gibberellin in the Regulation of LEAFY Transcription and Arabidopsis Floral Initiation. The Plant Cell, 18(9), 2172–2181. [Link]

-

ResearchGate. (2017). Principal pathways of gibberellin (GA) biosynthesis and catabolism. ResearchGate. [Link]

-

ResearchGate. (2021). Contents of GA4 + GA7 and GA34 from non-13-hydroxylation (a). ResearchGate. [Link]

-

Sun, T. P. (2011). The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants. Current Biology, 21(9), R338–R345. [Link]

-

Martin, G. C. (1971). Gibberellin Estimation by an Adaptation of the Dwarf Rice Bioassay. HortScience, 6(6), 535-537. [Link]

-

Olszewski, N., Sun, T. P., & Gubler, F. (2002). Gibberellin signaling: biosynthesis, catabolism, and response pathways. The Plant Cell, 14 Suppl, S61–S80. [Link]

-

Hedden, P. (2020). Highlights in gibberellin research: A tale of the dwarf and the slender. Journal of Plant Growth Regulation, 39(3), 856–868. [Link]

-

Harberd, N. P., Belfield, E., & Yasumura, Y. (2009). The Angiosperm Gibberellin-GID1-DELLA Signaling Module: Evolution and Diversification. The Plant Cell, 21(6), 1490–1494. [Link]

-

Steber, C. M., & McCourt, P. (2016). Gibberellin hormone signal perception: down-regulating DELLA repressors of plant growth and development. In The Gibberellins (pp. 153-183). John Wiley & Sons, Ltd. [Link]

Sources

- 1. Rice gibberellin-insensitive dwarf mutant gene Dwarf 1 encodes the α-subunit of GTP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 4. GA4 Is the Active Gibberellin in the Regulation of LEAFY Transcription and Arabidopsis Floral Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thebiologyislove.com [thebiologyislove.com]

- 9. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]

- 10. A rice semi-dwarf gene, Tan-Ginbozu (D35), encodes the gibberellin biosynthesis enzyme, ent-kaurene oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

The Gatekeeper of Growth: An In-depth Technical Guide to the Role of Gibberellin A34 in Stem Elongation and Flowering

Abstract

Gibberellins (GAs) are a critical class of phytohormones that orchestrate a wide array of developmental processes in higher plants, most notably stem elongation and the transition from vegetative to reproductive growth. While the bioactive forms of gibberellin, such as GA4, are directly responsible for initiating the signaling cascade, the regulation of their concentration is paramount for normal plant development. This guide focuses on the pivotal role of Gibberellin A34 (GA34), a catabolite of GA4. We will explore the thesis that the significance of GA34 lies not in its own activity—as it is biologically inactive—but in its formation, which serves as a crucial mechanism for attenuating GA signaling. By controlling the levels of bioactive GAs, the conversion to GA34 is a key regulatory node that directly impacts plant stature and flowering time. This document provides a comprehensive overview of the underlying molecular mechanisms, experimental validation, and detailed protocols for researchers in plant biology and drug development.

Introduction: The Gibberellin Homeostasis and the Central Role of Catabolism

The remarkable growth of plants is not an uncontrolled process but a finely tuned symphony of hormonal signals. Among the conductors of this symphony are the gibberellins, a family of over 100 diterpenoid acids.[1] However, only a select few, such as GA1 and GA4, are biologically active and drive growth processes.[2] The plant's developmental trajectory is thus critically dependent on maintaining a precise balance of these active GAs. This balance, or homeostasis, is achieved through a dynamic interplay of biosynthesis, transport, and catabolism.[3]

While much research has focused on the biosynthetic pathways that produce active GAs, the deactivation pathways are equally important in modulating developmental responses. The conversion of a potent, bioactive GA into an inactive form is a rapid and effective way to down-regulate GA-induced responses. This is where this compound (GA34) plays its essential, albeit indirect, role. GA34 is the 2β-hydroxylated, inactive form of GA4.[4][5] Its production, catalyzed by the enzyme GA 2-oxidase (GA2ox), represents a terminal step in the deactivation of a key growth-promoting signal.[6] Understanding the regulation and physiological consequences of GA34 formation is therefore fundamental to comprehending how plants control their height and the timing of flowering.

The Molecular Framework: From Bioactive GA4 to Inactive GA34

The concentration of bioactive GAs at their site of action is meticulously regulated by both developmental and environmental cues.[7] The catabolism of GA4 to GA34 is a cornerstone of this regulatory network.

The Gibberellin Biosynthesis and Catabolism Pathway

Gibberellins are synthesized via the terpenoid pathway, starting from geranylgeranyl diphosphate (GGDP) in plastids.[3] A series of enzymatic steps involving terpene synthases (TPSs), cytochrome P450 monooxygenases (P450s), and 2-oxoglutarate-dependent dioxygenases (2-ODDs) lead to the production of various GA intermediates. The final steps in the production of bioactive GA4 are catalyzed by GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).[8]

The deactivation of GA4 is primarily achieved through 2β-hydroxylation by GA 2-oxidases (GA2ox), yielding the inactive GA34.[6] This process is a key component of the feedback and feedforward regulation of GA homeostasis; high levels of bioactive GAs tend to increase the expression of GA2ox genes, thus promoting their own deactivation.[3]

Caption: Gibberellin biosynthesis and the critical catabolic step to GA34.

Impact on the GA Signaling Cascade

The perception of bioactive GAs occurs through the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. When GA4 binds to GID1, it induces a conformational change that promotes the interaction between GID1 and DELLA proteins. DELLA proteins are nuclear-localized growth repressors that inhibit a wide range of GA-responsive genes. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCFSLY1/GID2 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of genes that drive processes like cell division and elongation in the stem and the induction of flowering.[9]

The conversion of GA4 to GA34 directly impacts this signaling pathway by reducing the concentration of the ligand (GA4) required for GID1 activation. Consequently, higher levels of GA2ox activity lead to an accumulation of DELLA proteins, which in turn represses growth and flowering.

Caption: The GA-GID1-DELLA signaling pathway.

Phenotypic Consequences of Altered GA34 Levels

The critical role of GA34 formation in regulating plant development is vividly demonstrated by genetic studies involving the manipulation of GA2ox gene expression.

-

Overexpression of GA2ox: Transgenic plants engineered to overexpress GA2ox genes exhibit a characteristic dwarf phenotype.[10] This is a direct consequence of the increased conversion of active GAs, like GA4, to their inactive forms, including GA34. The resulting lower levels of active GAs lead to the accumulation of DELLA proteins, which represses stem elongation. In many species, GA2ox overexpression also leads to delayed flowering.[10]

-

Loss-of-function of GA2ox: Conversely, mutations that lead to a loss of function in GA2ox genes result in plants with a "slender" phenotype, characterized by hyper-elongated stems.[11] In these mutants, the reduced catabolism of active GAs leads to their accumulation, causing constitutive degradation of DELLA proteins and an exaggeration of GA-mediated growth responses.

These genetic studies provide compelling evidence that the enzymatic step producing GA34 is a key determinant of plant stature and flowering time.

Table 1: Key Gibberellins in the GA4 Pathway

| Gibberellin | Abbreviation | Role | Biological Activity |

| Gibberellin A9 | GA9 | Precursor to GA4 | Low |

| Gibberellin A4 | GA4 | Primary bioactive GA | High |

| This compound | GA34 | Catabolite of GA4 | Inactive |

Experimental Protocols for Studying GA34 and its Role

For researchers aiming to investigate the role of GA34 and its formation, a suite of validated experimental protocols is essential. The following sections provide detailed, step-by-step methodologies.

Quantification of GA34 and other Gibberellins by GC-MS